molecular formula C15H18ClN3OS B5723017 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol

4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5723017
M. Wt: 323.8 g/mol
InChI Key: VOWKDJWXPQPUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to act by inhibiting the synthesis of essential proteins in bacterial and fungal cells, thereby leading to their death.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of various oxidative stress-related diseases. Additionally, it has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and specificity against various bacterial and fungal strains. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol can be achieved by reacting 3-chloro-4-isopropoxybenzyl bromide with allyl isothiocyanate and sodium azide in the presence of copper powder. The resulting product is then treated with hydrazine hydrate and hydrochloric acid to obtain the final compound.

Scientific Research Applications

The compound 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-4-7-19-14(17-18-15(19)21)9-11-5-6-13(12(16)8-11)20-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWKDJWXPQPUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC2=NNC(=S)N2CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-chloro-4-(propan-2-yloxy)benzyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

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